

The Phenoxide Pivot: A Technical Guide to the Reactivity of Sodium o-Cresolate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium o-cresolate

Cat. No.: B1260490

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core reactivity of the phenoxide group in **sodium o-cresolate** (sodium 2-methylphenoxyde). Formed by the deprotonation of o-cresol, the resulting phenoxide ion possesses a highly activated aromatic system, making it a versatile and powerful nucleophile in organic synthesis. Its reactivity is central to forming key chemical structures, including aryl ethers and substituted hydroxybenzoic acids, which are pivotal intermediates in pharmaceuticals and other fine chemicals. This document provides a detailed examination of its electronic properties, key reaction pathways, quantitative data, and specific experimental protocols.

Electronic Structure and Reactivity Overview

The transformation of the hydroxyl group of o-cresol into the corresponding sodium salt dramatically enhances its reactivity. The phenoxide anion (O^-) is a potent activating group for electrophilic aromatic substitution (EAS), far more so than a neutral hydroxyl group. This is due to the negative charge, which is delocalized into the benzene ring via resonance, significantly increasing the electron density of the aromatic system.

The presence of both the strongly activating, ortho-, para-directing phenoxide group and the weakly activating, ortho-, para-directing methyl group at the C1 and C2 positions, respectively, governs the regioselectivity of its reactions. The phenoxide's activating effect is dominant. Electrophilic attack is sterically and electronically directed to the positions ortho and para to the phenoxide group (C4 and C6).

- Nucleophilicity: The oxygen anion of the phenoxide is a strong nucleophile, readily participating in S_N2 reactions with alkyl halides to form ethers (O-alkylation).
- Electrophilic Aromatic Substitution (EAS): The electron-rich aromatic ring is highly susceptible to attack by weak electrophiles. Key industrial reactions such as carboxylation (Kolbe-Schmitt reaction) and formylation (Reimer-Tiemann reaction) proceed readily.

Key Reactions of Sodium o-Cresolate

Two primary classes of reactions highlight the utility of **sodium o-cresolate**: O-alkylation and electrophilic aromatic substitution.

O-Alkylation: The Williamson Ether Synthesis

The reaction of **sodium o-cresolate** with an alkyl halide, such as dimethyl sulfate or methyl iodide, is a classic example of the Williamson ether synthesis. This S_N2 reaction proceeds via nucleophilic attack from the phenoxide oxygen onto the electrophilic carbon of the alkylating agent, displacing a halide or sulfate leaving group to form an aryl ether.

The product of methylation, o-cresyl methyl ether (2-methoxytoluene), is a valuable intermediate in organic synthesis.^[1]

Electrophilic Aromatic Substitution (EAS)

The high electron density of the cresolate ring enables reactions with weak electrophiles that do not typically react with less activated aromatic systems.

The Kolbe-Schmitt reaction is a carboxylation process that involves the nucleophilic addition of a phenoxide to carbon dioxide, typically under high pressure and elevated temperature.^{[2][3][4]} ^[5] For **sodium o-cresolate**, the carboxylation occurs regioselectively at the C6 position (ortho to the phenoxide and meta to the methyl group) to yield 2-hydroxy-3-methylbenzoic acid (o-cresotic acid).^[2] This reaction is crucial for synthesizing substituted salicylic acid derivatives.^[4]

The mechanism involves the formation of a complex between the sodium phenoxide and carbon dioxide, followed by an intramolecular electrophilic attack on the activated ring.^[5] The ortho-selectivity is often favored when using sodium salts.^[6]

The Reimer-Tiemann reaction introduces a formyl group (-CHO) onto the aromatic ring, typically at the position ortho to the hydroxyl group.^{[7][8]} The reaction proceeds by treating the phenoxide with chloroform (CHCl₃) in a strong basic solution. The reactive electrophile is dichlorocarbene (:CCl₂), generated in situ from the reaction of chloroform with the base.^[7]

The electron-rich o-cresolate ring attacks the electron-deficient dichlorocarbene. Subsequent hydrolysis of the dichloromethyl intermediate under basic conditions yields the corresponding aldehyde. For **sodium o-cresolate**, the primary product is 2-hydroxy-3-methylbenzaldehyde. The ortho-selectivity is a characteristic feature of this reaction.^{[8][9]}

Quantitative Reaction Data

The following tables summarize quantitative data for key reactions involving o-cresolate and related phenoxides.

Table 1: Williamson Ether Synthesis of o-Cresyl Methyl Ether

Reactants	o-Cresol, Sodium Hydroxide, Dimethyl Sulfate
Reaction	O-Methylation
Key Conditions	1. Formation of sodium o-cresolate. 2. Addition of dimethyl sulfate below 10°C. 3. Heating to 100°C for 1-2 hours. ^[1]
Product	o-Cresyl methyl ether (2-Methoxytoluene)
Reported Yield	High yields are typical for this industrial process. ^[1]

Table 2: Kolbe-Schmitt Carboxylation of o-Cresol

Reactants	o-Cresol, Sodium Ethyl Carbonate, Carbon Dioxide
Reaction	Carboxylation
Key Conditions	Molar Ratio: [o-cresol]:[sodium ethyl carbonate] = 1.5-2 : 1 Temperature: 180-185°C Pressure: 10 atm (CO ₂) Time: 6-7 hours[10]
Product	2-Hydroxy-3-methylbenzoic acid
Reported Yield	Regioselective with good yields under optimal conditions.[10]

Table 3: Reimer-Tiemann Formylation of Phenols

Reactants	Phenol, Chloroform, Alkali Hydroxide (e.g., NaOH)
Reaction	Ortho-Formylation
Key Conditions	Biphasic system (aqueous hydroxide and organic chloroform phase), vigorous stirring, heating to ~60-80°C.[9]
Product (from o-Cresol)	2-Hydroxy-3-methylbenzaldehyde (major), 4-Hydroxy-3-methylbenzaldehyde (minor)
Reported Yield	Yields can be variable; improved procedures using solid alkali hydroxides can significantly increase yields.[9][11]

Experimental Protocols

Protocol 1: Synthesis of o-Cresyl Methyl Ether via Williamson Ether Synthesis

This protocol is adapted from established procedures for the methylation of phenols.[\[1\]](#)

Materials:

- o-Cresol
- Sodium hydroxide (NaOH) solution (e.g., 20% aqueous)
- Dimethyl sulfate (DMS)
- Reaction vessel with stirrer and cooling bath
- Separatory funnel
- Deionized water

Procedure:

- Formation of **Sodium o-Cresolate**: In the reaction vessel, add o-cresol to the sodium hydroxide solution. Stir until a homogenous solution of **sodium o-cresolate** is formed.
- Cooling: Cool the reaction mixture to below 10°C using the cooling bath.
- Methylation: While maintaining the temperature below 10°C, slowly add dimethyl sulfate dropwise to the stirred solution.
- Reaction Progression: After the addition is complete, raise the temperature to 40°C and maintain for 20 minutes. Subsequently, heat the mixture to 100°C and hold for 1-2 hours to ensure the reaction goes to completion.[\[1\]](#)
- Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with deionized water. Repeat the washing until the aqueous layer is neutral.
- Isolation: Separate the organic layer, which contains the o-cresyl methyl ether product. Further purification can be achieved by distillation.

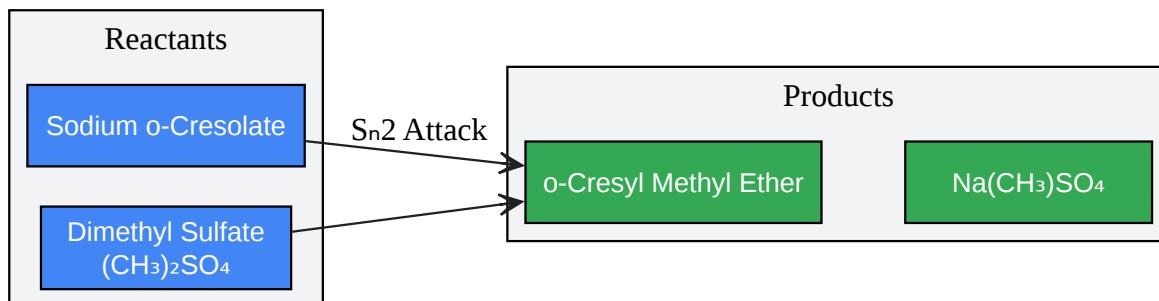
Protocol 2: Synthesis of 2-Hydroxy-3-methylbenzoic Acid via Kolbe-Schmitt Reaction

This protocol is based on the carboxylation of cresols using sodium ethyl carbonate as a base and carbon dioxide source.[2][10]

Materials:

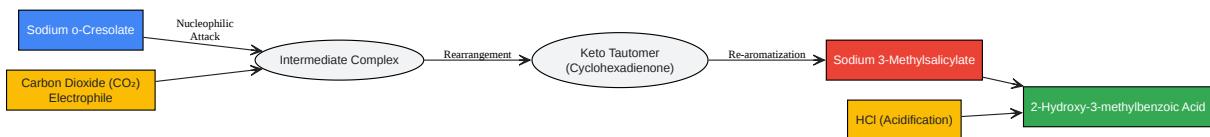
- o-Cresol
- Sodium ethyl carbonate
- Carbon dioxide (gas)
- Concentrated hydrochloric acid (HCl)
- High-pressure autoclave with stirrer
- Büchner funnel and vacuum filtration apparatus
- Recrystallization solvent (e.g., ethanol/water)

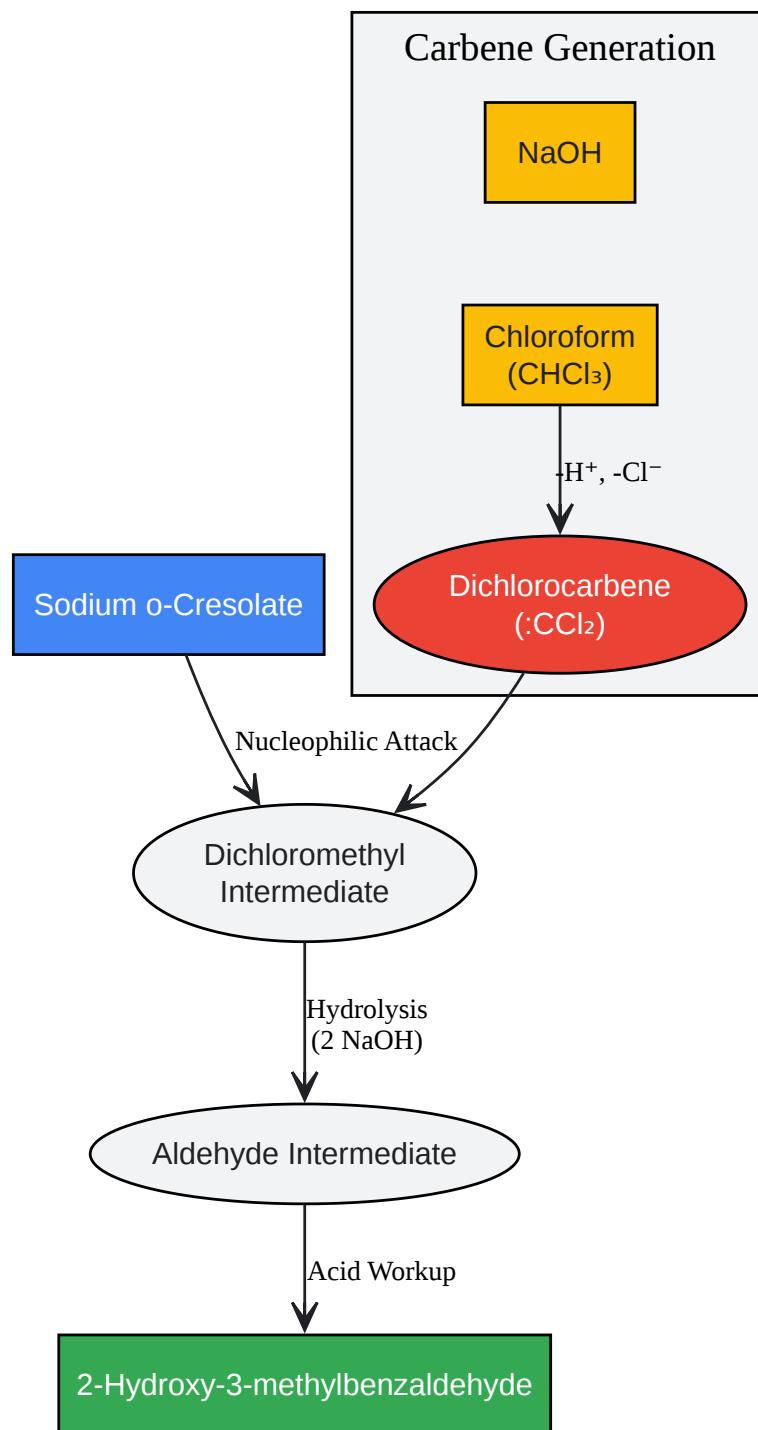
Procedure:


- Charging the Autoclave: Add o-cresol and sodium ethyl carbonate to the autoclave in a molar ratio of 1.5:1.[10]
- Purging: Seal the autoclave and purge it twice with carbon dioxide gas to remove any residual air.
- Pressurization and Heating: Pressurize the autoclave with carbon dioxide to 10 atm. Begin stirring and heat the reaction mixture to 180-185°C.[2][10]
- Reaction: Maintain this temperature and pressure with continuous stirring for 6-7 hours.[10]
- Cool-down and Extraction: After the reaction period, cool the autoclave and carefully vent the excess CO₂. Open the vessel and add deionized water to dissolve the resulting sodium salt of the product.

- Acidification: Transfer the aqueous solution to a beaker and cool in an ice bath. Slowly acidify with concentrated HCl until the product, 2-hydroxy-3-methylbenzoic acid, precipitates out.
- Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water. The crude product can be purified by recrystallization from a suitable solvent.[2]

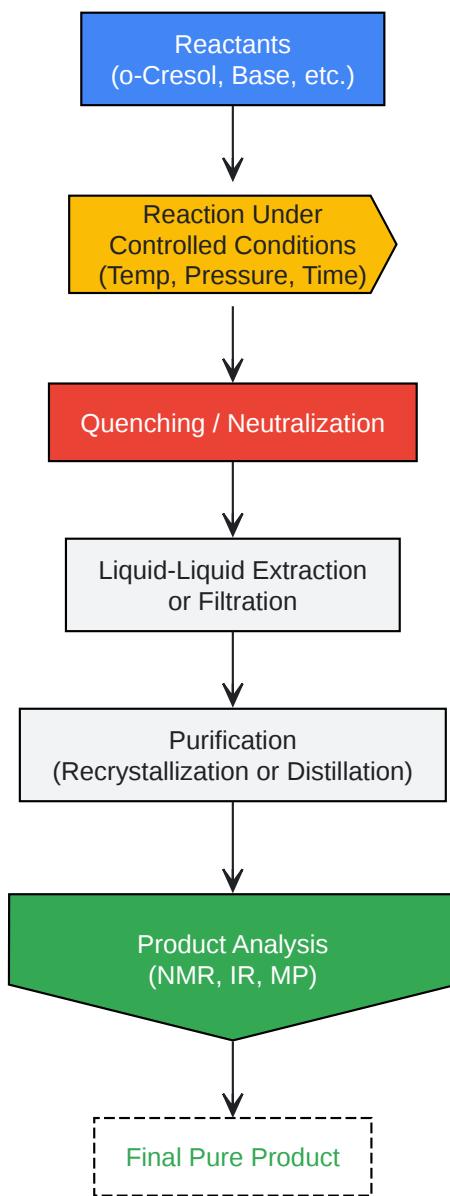
Visualized Mechanisms and Workflows


Reaction Mechanisms


The following diagrams illustrate the key mechanistic pathways for the reactions of **sodium o-cresolate**.

[Click to download full resolution via product page](#)

Caption: Mechanism of Williamson Ether Synthesis.



[Click to download full resolution via product page](#)**Caption:** Mechanism of the Kolbe-Schmitt Reaction.[Click to download full resolution via product page](#)

Caption: Mechanism of the Reimer-Tiemann Reaction.

Experimental Workflow

The following diagram outlines a general workflow applicable to the synthesis and purification of products derived from **sodium o-cresolate**.

[Click to download full resolution via product page](#)

Caption: General Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 10. researchgate.net [researchgate.net]
- 11. WO1987000167A1 - Method for preparing aldehydes by formylation - Google Patents [patents.google.com]
- To cite this document: BenchChem. [The Phenoxide Pivot: A Technical Guide to the Reactivity of Sodium o-Cresolate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1260490#understanding-the-reactivity-of-the-phenoxide-group-in-sodium-o-cresolate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com